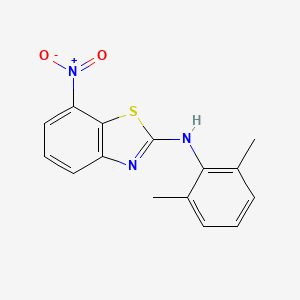![molecular formula C12H12N4O3 B14224992 Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester CAS No. 500202-18-6](/img/structure/B14224992.png)
Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a phenylamino group attached to a carbonyl group, linked to an imidazole ring, and further esterified with a methyl group. Its molecular formula is C12H12N4O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester typically involves multiple steps. One common method includes the reaction of 5-amino-1H-imidazole-4-carboxamide with phenyl isocyanate to form the intermediate compound, which is then esterified using methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of imidazole oxides.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester exerts its effects involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways. These interactions can modulate cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, [(phenylamino)carbonyl]-, methyl ester: Similar structure but lacks the imidazole ring.
Desmedipham: A related compound used as a herbicide, with a similar phenylcarbamoyl group.
Uniqueness
Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in medicinal chemistry and biochemical research.
Properties
CAS No. |
500202-18-6 |
|---|---|
Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
methyl N-[5-(phenylcarbamoyl)-1H-imidazol-4-yl]carbamate |
InChI |
InChI=1S/C12H12N4O3/c1-19-12(18)16-10-9(13-7-14-10)11(17)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H,15,17)(H,16,18) |
InChI Key |
RGMAVYCMYWYVSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(NC=N1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


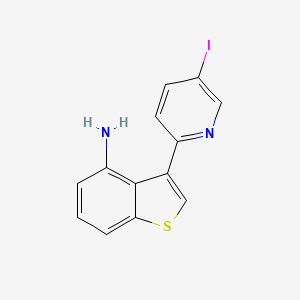
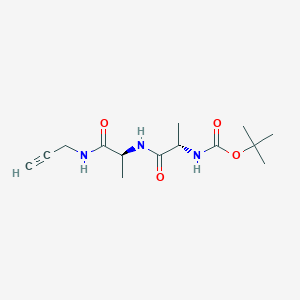
![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)
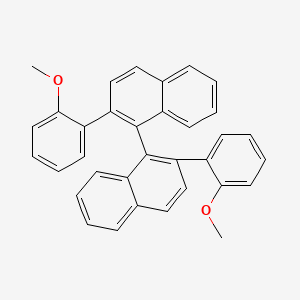

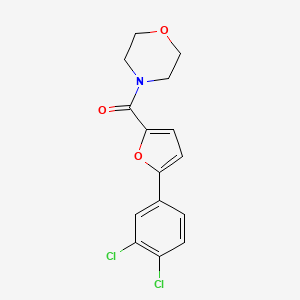


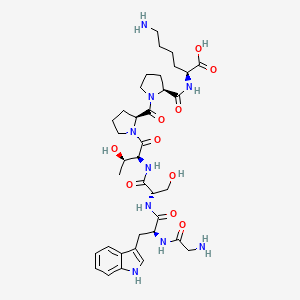
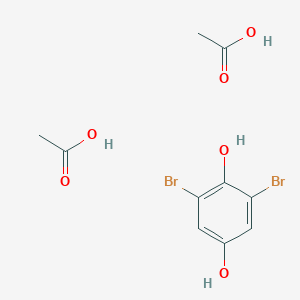
methanone](/img/structure/B14224975.png)
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
